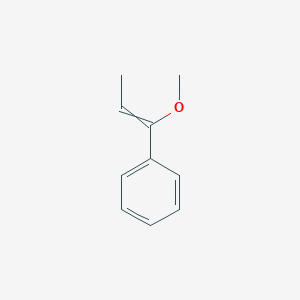

(1-Methoxyprop-1-en-1-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

79342-00-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-methoxyprop-1-enylbenzene |

InChI |

InChI=1S/C10H12O/c1-3-10(11-2)9-7-5-4-6-8-9/h3-8H,1-2H3 |

InChI Key |

QDKIWMYIJVIPNE-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methoxyprop 1 En 1 Yl Benzene and Its Structural Analogs

Direct Synthesis Strategies

Direct synthesis approaches focus on constructing the target molecule from precursors that already contain the core phenyl and propyl functionalities. These methods often involve the creation of the carbon-carbon double bond or the introduction of the methoxy (B1213986) group onto a pre-existing backbone.

A primary route to (1-Methoxyprop-1-en-1-yl)benzene and its analogs involves the chemical modification of a carbonyl precursor, such as propiophenone (B1677668) or its derivatives. For instance, the synthesis of trans-anethole, a structural analog, can commence with anisole (B1667542) and propionyl chloride. google.com These starting materials undergo a Friedel-Crafts acylation reaction to produce 4-methoxypropiophenone (anisole acetone). google.com

| Reaction Stage | Reactants | Key Reagents/Catalysts | Product |

| Friedel-Crafts Acylation | Anisole, Propionyl Chloride | AlCl₃ | 4-Methoxypropiophenone |

| Reduction | 4-Methoxypropiophenone | Sodium Borohydride (NaBH₄) | 1-(4-Methoxyphenyl)-1-propanol |

| Dehydration | 1-(4-Methoxyphenyl)-1-propanol | p-Toluenesulfonic acid, Acidic inorganic salt | trans-Anethole |

Achieving control over the geometry of the double bond (stereocontrol) is critical in synthesizing specific isomers (E or Z) of vinyl ethers. While often accomplished through isomerization, direct synthesis can also be tailored for stereoselectivity. A notable strategy involves the stereospecific conversion of allylic ethers. Research has demonstrated that a mild, base-catalyzed approach can isomerize allylic alcohols and ethers with high stereospecificity. nih.gov

This method relies on a rate-limiting deprotonation step, which forms an intimate ion pair between the resulting allylic anion and the conjugate acid of the base. This close association facilitates an efficient transfer of chirality, allowing stereochemical information from the starting allylic compound to be preserved in the final enol ether product. nih.gov This technique has been successfully applied to produce synthetically valuable enantioenriched enol ethers with up to 97% enantiomeric excess, showcasing a powerful method for generating specific isomers without relying on transition metals. nih.gov

Isomerization-Based Synthetic Pathways

Isomerization pathways are highly efficient for synthesizing this compound and its analogs. These methods involve the rearrangement of a readily available isomer, typically an allylbenzene (B44316) derivative, into the more thermodynamically stable propenylbenzene structure.

The isomerization of allylic ethers into vinyl ethers can be effectively catalyzed by bases. This transformation is particularly relevant for the industrial production of anethole (B165797) from estragole (B85927) (methyl chavicol), its naturally occurring allyl isomer. idealpublication.in A developed strategy for the isomerization of allylic alcohols and ethers operates under mild, base-catalyzed conditions, obviating the need for transition metal catalysts. nih.gov The reaction proceeds stereospecifically, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. This control is attributed to the formation of a structured ion pair between the allylic anion and the base's conjugate acid, which ensures a geometrically defined proton transfer. nih.gov

| Catalyst System | Substrate Type | Key Feature | Outcome |

| Base only (e.g., strong base) | Allylic Alcohols, Allylic Ethers | Stereospecific pathway via ion-pairing | High-value, enantioenriched enol ethers |

Transition metals are powerful catalysts for olefin isomerization, facilitating the migration of double bonds under mild conditions.

Ruthenium Catalysis: Ruthenium complexes are particularly effective for the isomerization of allylic compounds. nih.govacs.org These reactions often proceed through the formation of ruthenium-hydride intermediates. nih.gov Ruthenium(IV) complexes have been shown to efficiently catalyze the isomerization of allylic alcohols and even N-allylic amines in aqueous media. nih.govrsc.org The versatility of ruthenium catalysts allows for high chemoselectivity in redox isomerization processes. acs.org This methodology is not only efficient but can also be compatible with complex biological environments, demonstrating the broad applicability of organometallic catalysis. nih.gov

Pentacarbonyliron: Pentacarbonyliron (Fe(CO)₅) is another efficient and well-established catalyst for the isomerization of allyl ethers and other olefins. acs.orgdtic.mil The process is often initiated by photolysis, which generates a coordinatively unsaturated and highly reactive Fe(CO)₃ species. dtic.mil This active catalyst then coordinates to the olefin, facilitating the double bond migration to yield the more stable conjugated isomer. This method provides a cost-effective and powerful tool for synthesizing propenylbenzene derivatives from their allyl precursors. acs.org

| Catalyst | Mechanism Highlight | Application |

| Ruthenium(IV) Complexes | Formation of ruthenium-hydride intermediates | Isomerization of allylic alcohols and ethers |

| Pentacarbonyliron (Fe(CO)₅) | Photochemical generation of active Fe(CO)₃ species | Isomerization of allyl ethers and olefins |

Formation via Condensation and Elimination Reactions (Analogous to Anethole Synthesis)

A classic and economical industrial method for producing anethole, a structural analog of this compound, involves a two-step condensation and elimination (or splitting) process. google.com This pathway begins with the condensation of anisole and propionaldehyde. google.comnih.gov

The reaction is carried out in the presence of an acid catalyst, which can include mineral acids, organic acids, or Lewis acids like aluminum chloride or boron fluoride. google.com The condensation typically occurs at temperatures ranging from -10°C to 150°C. In the second stage, the condensation product is heated to a higher temperature (100°C to 300°C) in the presence of an acid catalyst. This step causes the elimination of a water molecule, or "splitting," to form the final anethole product. google.com This robust method allows for the large-scale, economic production of p-anethole, which is widely used in the flavor and fragrance industries. google.comnih.gov

Elucidation of Reactivity and Reaction Mechanisms of 1 Methoxyprop 1 En 1 Yl Benzene

Oxidative Transformations and Functionalization

The electron-donating methoxy (B1213986) group on the double bond of (1-Methoxyprop-1-en-1-yl)benzene enhances its nucleophilicity, rendering it a prime substrate for a range of oxidative reactions. These transformations introduce new functional groups and enable the synthesis of more complex molecular architectures.

Reactivity with Hypervalent Iodine Reagents (e.g., [Hydroxy(tosyloxy)iodo]benzene)

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity, high functional group tolerance, and stability in various media. nih.gov These reagents are effective for both group transfer and oxidation reactions. nih.gov For enol ethers like this compound, hypervalent iodine(III) reagents, such as [Hydroxy(tosyloxy)iodo]benzene (HTIB), facilitate oxidative functionalization. The reactivity of these reagents is often enhanced in cyclic systems, like benziodoxol(on)es, due to increased stability and favorable molecular geometry. beilstein-journals.orgnih.gov

The reaction of enol ethers with HTIB provides a direct route to α-tosyloxy ketones. This transformation proceeds via the electrophilic addition of the iodonium (B1229267) species to the electron-rich double bond of the enol ether. The subsequent steps involve the transfer of the tosyloxy group and hydrolysis of the intermediate to yield the α-tosyloxy ketone. This method is a valuable alternative to traditional syntheses that often involve the nucleophilic substitution of α-halo ketones, which can be problematic for certain substrates. mdpi.com

Table 1: Synthesis of α-Functionalized Ketones

| Precursor Type | Reagent | Product Type | Ref. |

|---|---|---|---|

| Enol Ether | [Hydroxy(tosyloxy)iodo]benzene | α-Tosyloxy Ketone | mdpi.com |

| α-Halo Ketone | Sodium Azide | α-Azido Ketone | mdpi.com |

Recent research has focused on developing catalytic cycles for oxidations using hypervalent iodine reagents to minimize waste and improve efficiency. While a specific catalytic cycle for the reaction of this compound with HTIB is not detailed in the provided information, the general principle involves the in situ regeneration of the active hypervalent iodine(III) species from a catalytic amount of an iodine precursor using a stoichiometric terminal oxidant. This approach has been successfully applied in various other hypervalent iodine-mediated transformations.

Epoxidation Reactions and Subsequent Transformations

The epoxidation of electron-rich alkenes, including enol ethers like this compound, is a fundamental transformation in organic synthesis. The resulting epoxides are versatile intermediates that can undergo a variety of subsequent reactions, such as ring-opening with nucleophiles or acid-catalyzed rearrangements, to produce a diverse array of functionalized products. The specific outcomes of these subsequent transformations are highly dependent on the reaction conditions and the nature of the nucleophiles or acids employed.

Cationic Rearrangements and Solvolysis Reactions

The generation of cationic intermediates from this compound and related enol ethers opens up pathways for various rearrangement and solvolysis reactions. These reactions are often initiated by the protonation of the double bond or the departure of a leaving group from a precursor molecule.

Vinylic Cation Generation and Rearrangement Pathways (as observed in related systems)

Vinylic cations, carbocations with the positive charge on a double-bonded carbon, can be generated from vinyl halides or through the protonation of alkynes. wikipedia.org While initially considered high-energy intermediates, their existence and role in reactions like solvolysis and electrophilic additions are now well-established. wikipedia.org

In systems related to this compound, vinylic cations are known to undergo rearrangements. wikipedia.org For instance, the solvolysis of vinyl triflates can lead to the formation of a vinylic cation, which can then rearrange. nih.gov These rearrangements can involve 1,2-hydride or 1,2-alkyl shifts. wikipedia.org The presence of an aryl group, such as the phenyl group in this compound, can stabilize the cationic intermediate and influence the rearrangement pathways. rsc.org For example, the solvolysis of 2,2-diaryl-1-phenylvinyl bromides has been shown to involve β-phenyl and β-p-methoxyphenyl rearrangements. rsc.org The nature of the solvent and any nucleophiles present also play a crucial role in determining the final product distribution. wikipedia.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| [Hydroxy(tosyloxy)iodo]benzene |

| α-Tosyloxy Ketone |

| α-Halo Ketone |

| α-Azido Ketone |

| α-Nosyloxy Ketone |

| Sodium Azide |

| Vinyl Triflates |

Mechanistic Studies of Thermal and Photochemical Solvolysis (as observed in related systems)

Direct mechanistic studies on the thermal and photochemical solvolysis of this compound are not extensively documented in the reviewed literature. However, insights can be drawn from the photochemical behavior of structurally similar compounds, such as β-methoxystyrene.

The irradiation of β-methoxystyrene in the presence of nitroarenes has been shown to yield unusual products stemming from dimerization and oxidation of the starting material. oup.com This suggests that photochemical excitation of the enol ether moiety can lead to reactive intermediates susceptible to further reactions. In a solvolysis context, where a solvent molecule acts as the nucleophile, one could anticipate that photo-induced charge separation or radical ion formation could lead to the capture of solvent molecules. The phenyl group and the methoxy group would play a crucial role in stabilizing any transient charged or radical species formed upon photoexcitation. For instance, the formation of a carbocation intermediate, stabilized by both the phenyl ring and the methoxy group, could be a key step in a photochemical solvolysis reaction.

Nucleophilic Trapping of Reactive Intermediates

The enol ether double bond in this compound is electron-rich due to the oxygen atom's ability to donate a lone pair of electrons into the π-system. This makes the double bond susceptible to electrophilic attack, which would generate a carbocationic intermediate. This intermediate is a prime candidate for nucleophilic trapping.

The stability of this carbocation is enhanced by resonance delocalization involving both the adjacent phenyl ring and the methoxy group. This stabilization makes its formation more favorable compared to a simple alkene. Once formed, this electrophilic species can be trapped by a variety of nucleophiles. Studies on related systems, such as silyl (B83357) enol ethers, have demonstrated that their cation radicals can undergo nucleophile-assisted Si-O bond cleavage. deepdyve.com In the case of this compound, protonation or reaction with another electrophile would generate a resonance-stabilized carbocation. This intermediate can then be intercepted by nucleophiles like water, alcohols, or cyanide. acs.org

For example, in the presence of an acid catalyst and an alcohol (R'OH) as a nucleophile, the reaction would proceed via protonation of the double bond to form a carbocation, which is then trapped by the alcohol to yield an acetal (B89532) after loss of a proton.

| Intermediate | Stabilizing Groups | Potential Nucleophiles | Resulting Product Type |

| Resonance-stabilized carbocation | Phenyl, Methoxy | Water, Alcohols, Cyanide, Halides | Hemiacetal/Acetal, Cyanohydrin ether, Haloether |

Dimerization, Polymerization, and Oligomerization Studies

The propensity of this compound to undergo dimerization, polymerization, or oligomerization is largely influenced by the stability of the reactive intermediates it can form. The presence of the phenyl and methoxy groups, which stabilize cationic intermediates, suggests that this compound could be susceptible to cationic polymerization.

Studies on the closely related monomer, p-methoxystyrene, have shown that it readily undergoes cationic polymerization. cmu.eduacs.org The methoxy group in the para position of the styrene (B11656) system enhances the stability of the propagating carbocation, facilitating the polymerization process. Given that this compound also possesses a methoxy group and a phenyl ring that can stabilize a cationic center, it is reasonable to infer that it could also undergo cationic polymerization or oligomerization under acidic conditions.

The general mechanism for cationic polymerization involves initiation by an electrophile, propagation where the monomer adds to the growing cationic chain, and termination.

Furthermore, oxidative dimerization of aryl-substituted alkenes is a known process. rsc.org For this compound, oxidative conditions could lead to the formation of radical cations which could then dimerize. The irradiation of β-methoxystyrene, a related compound, is known to produce a dimer. oup.com

| Reaction Type | Initiator/Condition | Key Intermediate | Expected Product |

| Cationic Polymerization | Lewis or Brønsted Acids | Resonance-stabilized carbocation | Poly(1-methoxy-1-phenylpropene) |

| Cationic Oligomerization | Dilute Acid | Resonance-stabilized carbocation | Low molecular weight oligomers |

| Photochemical Dimerization | UV irradiation | Excited state/Radical cation | Dimeric structures |

| Oxidative Dimerization | Oxidizing agent | Radical cation | Dimeric structures |

Electrophilic and Nucleophilic Addition Reactions to the Enol Ether Moiety

The electron-rich nature of the enol ether double bond in this compound makes it highly susceptible to electrophilic addition reactions. wikipedia.org The reaction is initiated by the attack of an electrophile on the double bond, leading to the formation of a resonance-stabilized carbocation. This intermediate is then attacked by a nucleophile to give the final addition product. The regioselectivity of the addition is governed by the stability of the carbocation intermediate, with the electrophile adding to the carbon atom that results in the more stable carbocation. In this case, the positive charge would be preferentially located on the carbon atom bearing the phenyl group, where it is stabilized by resonance.

Table of Electrophilic Addition Reactions:

| Reagent | Electrophile | Nucleophile | Predicted Major Product |

| H-X (e.g., HCl, HBr) | H+ | X- | 1-Halo-1-methoxy-1-phenylpropane |

| H₂O/H+ | H+ | H₂O | Propiophenone (B1677668) (via hydrolysis of the initial adduct) |

| R-OH/H+ | H+ | R-O- | 1-Alkoxy-1-methoxy-1-phenylpropane (an acetal) |

| X₂ (e.g., Br₂, Cl₂) | X+ (transient) | X- | 1,2-Dihalo-1-methoxy-1-phenylpropane |

Nucleophilic addition to an unactivated alkene double bond is generally unfavorable due to the electron-rich nature of the π-bond. However, nucleophilic addition to this compound can be envisaged under specific conditions. For instance, in reactions involving radical intermediates, a nucleophile can add to a radical-cation intermediate. nih.gov Photocatalytic methods have been developed for the nucleophilic addition of alcohols to styrenes. beilstein-journals.org Another possibility is Michael-type addition if the phenyl ring is substituted with strong electron-withdrawing groups, which is not the case here. Therefore, direct nucleophilic addition to the double bond of this compound is expected to be a difficult process without the aid of a catalyst or conversion to a radical intermediate.

Applications of 1 Methoxyprop 1 En 1 Yl Benzene in Complex Chemical Synthesis and Materials Science

Role as a Precursor for Aromatic and Heterocyclic Derivatives

The unique combination of an electron-rich aromatic ring and a reactive alkene functionality makes (1-methoxyprop-1-en-1-yl)benzene a valuable starting material for a diverse range of organic compounds.

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating, ortho-, para-directing methoxy (B1213986) group. byjus.commasterorganicchemistry.com The propenyl group, being a weakly activating ortho-, para-director, reinforces this directing effect. Consequently, electrophiles will preferentially add to the positions ortho to the methoxy group. This directing influence is a cornerstone in planning the synthesis of multi-substituted benzene derivatives. youtube.comyoutube.com

Furthermore, the propenyl side chain can be chemically modified to introduce different functionalities. A prominent example is the oxidation of the double bond to yield other valuable aromatic compounds. scentree.co For instance, oxidative cleavage of anethole (B165797) can produce p-anisaldehyde, a key intermediate in the fragrance and pharmaceutical industries. scentree.cosciencemadness.org This transformation highlights the role of the propenyl group as a handle for further functionalization of the aromatic ring system.

The double bond in the propenyl group of this compound is susceptible to various addition and oxidation reactions, leading to the formation of advanced organic intermediates. While direct conversion to α-ketols is a possibility through dihydroxylation followed by oxidation, a more common and well-documented derivatization is the oxidative cleavage to form p-anisaldehyde. sciencemadness.orgresearchgate.net

This oxidation can be achieved using various oxidizing agents, such as dichromate salts in acidic conditions. sciencemadness.org The resulting aldehyde, p-anisaldehyde, serves as a crucial building block for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. The aldehyde functionality can undergo a wide array of subsequent reactions, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, demonstrating the role of this compound as a precursor to versatile intermediates.

The reactivity of this compound can be harnessed for the synthesis of important nitrogen-containing heterocyclic systems like piperidines and morpholines, which are prevalent scaffolds in medicinal chemistry. mdpi.comorganic-chemistry.org A plausible synthetic strategy involves the initial conversion of the enol ether to a ketone. Acid-catalyzed hydrolysis of this compound would yield p-methoxyphenylacetone.

This ketone can then serve as a key intermediate in cyclization reactions. For instance, piperidine (B6355638) derivatives can be synthesized through reductive amination of the ketone with an appropriate amine, followed by intramolecular cyclization. mdpi.comdtic.mil Lewis acid-directed cyclocondensation reactions of related piperidone enol ethers are known to produce complex carboline structures, highlighting the utility of enol ether derivatives in heterocycle synthesis. nih.gov

Similarly, morpholine (B109124) synthesis can be approached from precursors derived from this compound. The synthesis of morpholines often involves the cyclization of 1,2-amino alcohols. organic-chemistry.orgchemrxiv.org These precursors could potentially be synthesized from the parent compound through a series of functional group transformations on the propenyl side chain.

Advanced Polymer Chemistry

The vinyl ether component of this compound makes it a valuable monomer in polymer chemistry, particularly in cationic polymerization and the formation of specialized polymer networks.

This compound, as a type of vinyl ether, is an excellent monomer for cationic polymerization. nih.gov The electron-donating nature of the alkoxy group stabilizes the propagating carbocationic center, facilitating the polymerization process. nih.gov Research has shown that the stereochemistry of the polymerization of anethole is highly dependent on the geometry of the starting monomer; the trans-isomer yields stereoregular polymers. researchgate.net

Cationic polymerization of vinyl ethers can be initiated by various methods, including the use of Lewis acids or organic acids. researchgate.netacs.org Importantly, this process can be initiated by light, known as photoinitiated cationic polymerization. mdpi.com This method offers advantages such as high reaction rates and spatial and temporal control over the polymerization process under mild conditions. mdpi.com The use of diaryliodonium salts as photoinitiators is effective for the UV-induced polymerization of enol ethers. The development of moisture-tolerant cationic polymerization systems has further expanded the utility of vinyl ether monomers. rsc.org

| Polymerization Method | Initiator/Catalyst System | Key Features | References |

|---|---|---|---|

| Cationic Polymerization | AlCl3·OPh2, Trifluoromethanesulfonic acid | Produces relatively high molecular weight polymers. Chain transfer to monomer can occur. | researchgate.net |

| Stereoselective Cationic Polymerization | Titanium complexes with TADDOL | Yields highly isotactic poly(vinyl ethers). | rsc.org |

| Living Cationic Polymerization | PCCP (pentacarbomethoxycyclopentadiene) / Hydrogen bond donor | Allows for the synthesis of polymers with controlled molecular weight and narrow dispersity. | nih.govrsc.org |

| Cationic RAFT Polymerization | Thiocarbonylthio compounds with Lewis acid | Enables living polymerization with well-controlled molecular weights and low dispersity. | nih.gov |

This compound and its derivatives are valuable for creating crosslinked polymer networks, leading to materials with enhanced thermal and mechanical properties. One approach involves synthesizing a new monomer from anethole that contains a second polymerizable group, such as an acrylate. acs.orgfigshare.comacs.org This bifunctional monomer can then be copolymerized, for example with methyl acrylate, and subsequently crosslinked through thermal treatment. acs.orgacs.org The resulting crosslinked materials have shown high glass transition temperatures (up to 148 °C) and excellent optical transparency. acs.orgfigshare.com

Another strategy for forming crosslinked networks is the thiol-ene reaction. wikipedia.orgwikipedia.org Enol ethers are highly reactive partners in this radical-mediated click chemistry reaction. wikipedia.org The reaction proceeds rapidly and with high yield between the enol ether's double bond and a multifunctional thiol, forming a stable thioether linkage and creating a crosslinked polymer network. This method is advantageous for its efficiency and tolerance to various functional groups. wikipedia.org

| Crosslinking Strategy | Reactants/Monomers | Resulting Polymer Properties | References |

|---|---|---|---|

| Thermal Crosslinking of Copolymers | Anethole-based acrylate, Methyl acrylate | High thermostability (Tg up to 148 °C), high transparency (>92%), increased hardness. | acs.orgacs.org |

| Thermo-polymerization of Functional Monomer | Anethole-derived monomer with benzocyclobutene and propylene (B89431) groups | High thermal stability (Td5 of 455 °C), high Tg (160 °C), low dielectric constant (<2.64), low water uptake (<0.20%). | rsc.orgresearchgate.net |

| Thiol-Ene Polymerization | Enol ether-functionalized monomers, Multifunctional thiols | Formation of homogeneous, uniform polymer networks under ambient conditions. | wikipedia.orgwikipedia.org |

Studies on Reactivity of Multifunctional Propenyl Ether Monomers in Polymerization

The reactivity of propenyl ether monomers, such as this compound and its isomers, is a subject of interest in polymer chemistry due to their potential to form functionalized polymers. These monomers are characterized by the presence of a propenyl group attached to an ether linkage, which influences their polymerization behavior, particularly in cationic polymerization processes.

Research has shown that anethole, a derivative of β-methoxy styrene (B11656), does not readily undergo homopolymerization due to the steric hindrance caused by the 1,2-disubstituted vinyl structure. researchgate.net However, it can participate in copolymerization with other vinyl monomers. The success of this copolymerization is dependent on the electronic nature and steric factors of the comonomer. researchgate.netresearchgate.net

Cationic polymerization is a primary method for polymerizing vinyl ethers and related monomers. wikipedia.orgnih.gov The initiation of this process typically involves a cationic initiator, such as a protic acid or a Lewis acid, which attacks the electron-rich double bond of the monomer to form a carbocationic active center. wikipedia.orglibretexts.org This reactive species then propagates by adding to other monomer units. nih.gov For monomers like anethole, the methoxy group on the benzene ring can help stabilize the cationic intermediate, making them suitable candidates for this type of polymerization. libretexts.org

Studies on the cationic polymerization of anethole have revealed that the stereochemistry of the resulting polymer is influenced by the geometry of the starting monomer. For instance, trans-anethole has been shown to produce stereoregular polymers. researchgate.net The polymerization can be sensitive to reaction conditions, including the choice of initiator and solvent, which can affect the molecular weight and polydispersity of the resulting polymer. researchgate.net For example, using trifluoromethanesulfonic acid as an initiator has been shown to yield polyanethole, though chain transfer reactions can limit the molecular weight. researchgate.net

The relative reactivity of monomers in a copolymerization reaction is described by their reactivity ratios (r1 and r2). These values indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) or the other monomer (cross-propagation). An extensive study on the copolymerization of anethole (M1) with various vinyl comonomers (M2) has provided the following reactivity ratios, determined by the nonlinear least squares method. researchgate.net

| Comonomer (M2) | r1 (Anethole) | r2 (Comonomer) |

|---|---|---|

| Acrylic Acid (AA) | 0.05 ± 0.02 | 5.0 ± 0.5 |

| 2-Ethylhexyl Acrylate (2EHA) | 0.10 ± 0.03 | 4.5 ± 0.4 |

| Styrene (St) | 0.15 ± 0.04 | 3.0 ± 0.3 |

| Methyl Methacrylate (MMA) | 0.08 ± 0.02 | 6.0 ± 0.6 |

The data indicates that in all these systems, the reactivity ratio for anethole (r1) is significantly less than 1, while the reactivity ratio for the comonomers (r2) is greater than 1. This suggests that the growing polymer chain, regardless of which monomer is at the active end, preferentially adds the comonomer over anethole. This behavior is attributed to the steric hindrance and electronic effects of the anethole monomer, which can retard the rate of its own consumption. researchgate.netresearchgate.net

During the polymerization of anethole, it has been observed that the monomer can also act as a chain transfer agent. This is likely due to the presence of labile hydrogen atoms, which can be abstracted by the growing polymer chain, leading to the termination of one chain and the initiation of another. researchgate.netresearchgate.net This side reaction can result in the formation of polymers with lower molecular weights than theoretically expected. researchgate.net

Computational and Advanced Spectroscopic Studies of 1 Methoxyprop 1 En 1 Yl Benzene

Computational Chemistry for Mechanistic and Electronic Structure Elucidation

Computational chemistry has emerged as a powerful tool for investigating the intricacies of chemical reactions involving (1-Methoxyprop-1-en-1-yl)benzene, also known as anethole (B165797). By employing sophisticated theoretical models, researchers can gain profound insights into reaction mechanisms, predict the behavior of molecules, and analyze the energetic landscapes of chemical transformations.

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction pathways of this compound. For instance, DFT calculations have been used to study the isomerization of trans-anethole to cis-anethole (B1224065), a process that can be induced by acidic conditions or UV radiation. nih.gov These studies help in understanding the formation of the less desirable cis-isomer, which is known for its unpleasant taste and potential toxicity. nih.gov

DFT calculations can map out the potential energy surface of a reaction, identifying the most likely pathways. For example, in the acid-catalyzed dimerization of anethole, DFT can help to distinguish between different possible mechanisms, such as a stepwise or concerted pathway. idealpublication.in These computational investigations provide a molecular-level understanding of how reactants transform into products, which is crucial for controlling reaction outcomes.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling, particularly with methods like DFT, allows for the prediction of the reactivity and selectivity of this compound in various chemical reactions. compchem.nl By calculating properties such as molecular orbital energies, charge distributions, and electrostatic potentials, chemists can anticipate how anethole will behave as a reactant.

For example, computational models can predict whether a reaction will favor the formation of one stereoisomer over another (stereoselectivity) or one constitutional isomer over another (regioselectivity). In the context of anethole polymerization, computational studies have shed light on the factors governing the stereochemistry of the resulting polymer. researchgate.net These predictive capabilities are invaluable for designing new synthetic routes and optimizing existing ones to achieve desired products with high efficiency. For instance, molecular docking studies have been used to understand the interaction of trans-anethole with biological targets, predicting its potential as a quorum sensing inhibitor. researchgate.net

Analysis of Transition State Structures and Energetics

A key aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational chemistry provides the tools to calculate the structures and energies of these fleeting species. The analysis of transition state structures for reactions involving this compound offers critical information about the geometry of the reacting molecules at the point of bond-making and bond-breaking.

For example, in the acid-catalyzed hydrolysis of trans-anethole oxide, computational studies can help identify the structure of the carbocation intermediate and the transition states leading to its formation. researchgate.net By determining the activation energies (the energy barrier that must be overcome for a reaction to occur), chemists can predict reaction rates and understand how catalysts influence the reaction pathway. researchgate.net This knowledge is fundamental to controlling reaction kinetics and improving the efficiency of chemical processes.

Advanced Spectroscopic Characterization Techniques in Research

Advanced spectroscopic techniques are indispensable for the detailed characterization of this compound and its reaction products. These methods provide a wealth of information about molecular structure, connectivity, and stereochemistry.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used for the precise determination of the mass-to-charge ratio of ions. In the study of this compound, HRMS is crucial for monitoring the progress of reactions and identifying the products formed. nih.gov Its high accuracy allows for the determination of elemental compositions, which is vital for distinguishing between compounds with the same nominal mass.

For instance, in the study of anethole dimerization induced by acid zeolites, gas chromatography coupled with mass spectrometry (GC-MS) was used to identify nine different compounds in the reaction mixture. nih.gov The mass spectra provided characteristic fragmentation patterns that, along with retention times, allowed for the confident identification of the various dimers and isomers formed. nih.govresearchgate.net

Table 1: Selected Ions Observed in the Mass Spectrum of Anethole

| m/z (mass-to-charge ratio) | Interpretation |

| 148 | Molecular ion [M]+ |

| 147 | [M-H]+ |

| 133 | [M-CH3]+ |

| 117 | [M-OCH3]+ |

| 105 | [C8H9]+ |

| 91 | [C7H7]+ (Tropylium ion) |

| 77 | [C6H5]+ (Phenyl ion) |

This data is compiled from typical electron ionization mass spectra of anethole.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a suite of powerful techniques that provides detailed information about the connectivity of atoms within a molecule and their spatial arrangement. For a molecule like this compound, with its various protons and carbons in different chemical environments, multi-dimensional NMR is essential for unambiguous structural assignment and the determination of stereochemistry. acs.org

Techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish which protons are coupled to each other and which protons are attached to which carbons, respectively. acs.orgumb.edu For determining the trans or cis geometry of the propenyl side chain, the Nuclear Overhauser Effect (NOE) difference spectroscopy is particularly valuable. researchgate.netacs.org Irradiation of the methyl group protons on the double bond and observing an enhancement of the signal for the aromatic proton on the same side of the ring confirms the trans configuration. umb.edu

Table 2: Representative 1H and 13C NMR Chemical Shifts (δ) for trans-(1-Methoxyprop-1-en-1-yl)benzene in CDCl3

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Multiplicity / Coupling Constants (J) |

| OCH3 | 3.81 | 55.3 | s |

| H-7 | 6.32 | 130.6 | d, J ≈ 15.7 Hz |

| H-8 | 6.06 | 125.0 | dq, J ≈ 15.7, 6.6 Hz |

| CH3 (on double bond) | 1.82 | 18.2 | d, J ≈ 6.6 Hz |

| Aromatic H (ortho to OCH3) | 6.85 | 114.0 | d, J ≈ 8.7 Hz |

| Aromatic H (meta to OCH3) | 7.29 | 127.1 | d, J ≈ 8.7 Hz |

| Aromatic C (ipso to OCH3) | - | 159.0 | - |

| Aromatic C (ipso to propenyl) | - | 130.0 | - |

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions. Data compiled from various spectroscopic resources. acs.orgacs.orgvaia.com

These advanced spectroscopic and computational methods, when used in concert, provide a comprehensive understanding of the chemical behavior and structure of this compound, enabling further advancements in its application and synthesis.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a powerful analytical technique used for the qualitative identification of functional groups within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds at specific frequencies. These frequencies correspond to the energy required to excite the bonds from a ground vibrational state to an excited one. Since different functional groups possess unique vibrational frequencies, the resulting IR spectrum serves as a molecular "fingerprint," allowing for structural elucidation.

For this compound, IR spectroscopy can confirm the presence of its key structural features: the aromatic ring, the carbon-carbon double bond (alkene), and the ether linkage. The absence of certain absorption bands can be as informative as their presence, confirming the lack of other functional groups like hydroxyl (-OH) or carbonyl (C=O).

The expected characteristic absorption bands for this compound are detailed in the table below. These positions are predicted based on established correlation charts for its constituent functional groups.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Alkene =C-H | Stretch | 3100-3000 | Medium |

| Alkyl C-H (in -OCH₃) | Stretch | 2975-2950, 2850-2830 | Medium to Strong |

| Alkene C=C | Stretch | 1680-1620 | Medium, Variable |

| Aromatic C=C | Ring Stretch | 1600-1450 (multiple bands) | Medium to Strong |

| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretch | 1275-1200 | Strong |

| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretch | 1075-1020 | Medium |

| Aromatic C-H | Out-of-Plane Bending | 900-675 | Strong |

Data compiled from general principles of IR spectroscopy. Actual values may vary based on molecular conformation and experimental conditions.

Real-Time Infrared Spectroscopy for Kinetic Studies in Polymerization

For a more dynamic understanding of reaction kinetics, Real-Time Infrared (RT-IR) spectroscopy is employed. This technique allows for the continuous monitoring of a reaction as it occurs, providing a wealth of kinetic data from a single experiment. researchgate.netthermofisher.com In the context of the polymerization of this compound, which proceeds via its vinyl ether group, RT-IR is particularly effective. researchgate.netmdpi.com

The experimental setup typically involves an Attenuated Total Reflectance (ATR) probe immersed in the reaction mixture or a transmission cell through which the mixture flows. mdpi.comyoutube.com The polymerization is initiated (e.g., by adding a catalyst for cationic polymerization or by UV light for photopolymerization), and IR spectra are recorded at rapid intervals, sometimes multiple spectra per second. youtube.com

The primary focus is on the characteristic absorption band of the vinyl group's C=C double bond. inrim.it The decrease in the area or height of this peak over time is directly proportional to the consumption of the monomer. By integrating this peak and normalizing it against an internal standard (a peak that does not change during the reaction), a quantitative measure of monomer conversion versus time can be generated. researchgate.netinrim.it This data allows for the determination of crucial kinetic parameters such as the rate of polymerization (Rp) and the influence of variables like temperature, catalyst concentration, or light intensity on the reaction rate. unc.edu

Representative Data from RT-IR Monitoring of Vinyl Ether Polymerization

| Time (seconds) | Monomer Peak Area (Normalized) | Monomer Conversion (%) |

| 0 | 1.00 | 0 |

| 10 | 0.85 | 15 |

| 20 | 0.68 | 32 |

| 30 | 0.49 | 51 |

| 60 | 0.24 | 76 |

| 90 | 0.15 | 85 |

| 120 | 0.12 | 88 |

This table represents typical data obtainable from an RT-IR experiment for vinyl ether polymerization. The conversion is calculated as [(Initial Area - Area at time t) / Initial Area] * 100.

Studies on various vinyl ethers have successfully used RT-FTIR to elucidate polymerization mechanisms, including complex processes like photoinduced cationic polymerization. researchgate.netinrim.it This technique provides invaluable insight into the reaction's elementary steps and helps in designing more efficient polymerization systems. nih.govcornell.edu

Differential Scanning Photocalorimetry for Polymerization Kinetics

Differential Scanning Photocalorimetry (Photo-DSC) is another primary technique for investigating the kinetics of photopolymerization reactions. researchgate.nethu-berlin.de This method is ideal for studying reactions initiated by UV or visible light, such as the photopolymerization of this compound. The technique measures the heat flow to or from a sample as a function of temperature or time while it is being irradiated. hu-berlin.de

The polymerization of a vinyl monomer is an exothermic process, meaning it releases heat. The Photo-DSC instrument measures this heat release, which is directly proportional to the rate of the reaction. researchgate.net A small sample of the monomer, mixed with a suitable photoinitiator, is placed in the DSC cell and irradiated with a light source of controlled intensity. mdpi.com The resulting plot of heat flow versus time provides a kinetic profile of the polymerization. researchgate.net

From the Photo-DSC data, several key kinetic parameters can be determined:

Rate of Polymerization (R_p): The heat flow at any given time (dH/dt) is directly proportional to the instantaneous rate of polymerization. researchgate.net

Degree of Conversion (DC): The conversion at any time t can be calculated by dividing the heat evolved up to that time (ΔH_t) by the total theoretical heat of polymerization (ΔH_p,theory) for 100% conversion. nih.gov

Time to Peak Maximum (t_max): The time at which the reaction rate is highest, providing information about the speed of the curing process. researchgate.net

Photo-DSC is widely used to study the effects of formulation variables, such as the type and concentration of photoinitiator, monomer structure, and the presence of additives, on curing kinetics. researchgate.netmdpi.com It is also used to assess the impact of external conditions like UV light intensity and temperature. mdpi.comnih.gov Research on vinyl esters and other photocurable systems demonstrates the power of Photo-DSC in optimizing materials for applications requiring rapid, light-induced curing. researchgate.netnih.gov

Key Kinetic Parameters from a Typical Photo-DSC Experiment

| Parameter | Description | Typical Value/Unit |

| ΔH_p | Total heat of polymerization | J/g |

| R_p,max | Maximum rate of polymerization | 1/s |

| t_max | Time to reach maximum polymerization rate | s |

| DC_total | Final degree of conversion | % |

| t_95% | Time to reach 95% of total conversion | s |

This table outlines the primary kinetic data derived from a Photo-DSC analysis of a photopolymerization reaction. nih.gov

Emerging Research Frontiers and Future Perspectives for 1 Methoxyprop 1 En 1 Yl Benzene

Development of Highly Enantioselective and Diastereoselective Transformations

The stereochemistry of molecules is crucial in determining their biological activity and material properties. Consequently, the development of synthetic methods that can control the three-dimensional arrangement of atoms is a significant area of research. For (1-Methoxyprop-1-en-1-yl)benzene, which possesses a propenyl side chain, creating chiral centers with high enantioselectivity and diastereoselectivity is a key objective.

Recent research has explored various stereoselective reactions involving the double bond of anethole (B165797). For instance, electrophilic addition reactions have been a subject of study. The addition of "HOBr" to trans-anethole has been shown to produce a racemic mixture of (1S,2R)- and (1R,2S)-2-bromo-1-(4-methoxyphenyl)propan-1-ol. researchgate.net This reaction proceeds through a mechanism that favors the formation of an open benzylic cation over a bromonium ion intermediate. researchgate.net

Furthermore, the dimerization of anethole can be influenced by reaction conditions to yield different stereoisomers. nih.gov Under acidic conditions using HY zeolites, a variety of methoxyphenyl-disubstituted hexenes are formed. nih.gov In contrast, UV-Vis irradiation leads to the formation of methoxyphenyl-disubstituted cyclobutanes, with (1a,2a,3b,4b)-1,2-bis(4-Methoxyphenyl)-3,4-dimethylcyclobutane being the primary product. nih.gov

The Alder-ene reaction, a powerful tool for forming carbon-carbon bonds and up to three new stereocenters in a single step, also presents opportunities for the diastereoselective functionalization of anethole and related 1,6-dienes. nih.gov Computational studies have shown that the stereochemical outcome of intramolecular Alder-ene reactions can be controlled by the substitution pattern on the enophile, with activating groups favoring the formation of trans-isomers through asynchronous transition states. nih.gov

Future research in this area will likely focus on the development of novel chiral catalysts—both metal-based and organocatalysts—to achieve high levels of enantioselectivity in reactions such as asymmetric dihydroxylation, epoxidation, and cyclopropanation of the anethole double bond. The ability to selectively synthesize specific stereoisomers of anethole derivatives will open doors to new applications in pharmaceuticals and materials science.

Integration into Continuous Flow Chemistry and Process Intensification

The chemical industry is increasingly adopting continuous flow chemistry and process intensification strategies to enhance efficiency, safety, and sustainability. mdpi.com These approaches involve moving away from traditional batch reactors to continuous systems, which offer better control over reaction parameters, reduced reaction times, and smaller reactor volumes. mdpi.com

For the synthesis and transformation of this compound, continuous flow processes offer several advantages. A patented process for producing anethole involves the condensation of anisole (B1667542) with propionaldehyde, followed by the splitting of the condensation product. google.com This process is noted to be suitable for continuous operation, for instance, through carrier-vapor distillation or thin-layer evaporators, allowing for the rapid separation of the anethole product as it is formed. google.com

The use of microreactors and other miniaturized systems is a key aspect of process intensification. mdpi.com These systems provide high surface-area-to-volume ratios, leading to enhanced heat and mass transfer. For reactions involving anethole, this could translate to improved yields, higher selectivity, and safer operation, particularly for exothermic reactions.

Future research will likely focus on designing and optimizing continuous flow reactors for various anethole transformations. This includes the integration of in-line purification and analysis techniques to create fully automated and intensified processes. The development of robust and long-lasting catalysts that are compatible with continuous flow conditions will also be a critical area of investigation.

Design of Next-Generation Catalytic Systems for Sustainable Synthesis

The development of sustainable chemical processes is a global priority, and catalysis plays a central role in achieving this goal. For this compound, research is focused on creating next-generation catalytic systems that are not only highly efficient but also environmentally benign.

A promising area of research is the use of bifunctional and recyclable nanocatalysts. For example, a hafnium-based polymeric nanocatalyst has been developed for the stereoselective conversion of biomass-derived 4'-methoxypropiophenone (B29531) to trans-anethole. mdpi.com This catalyst demonstrates high conversion and yield and can be reused multiple times without significant loss of activity, highlighting its potential for sustainable production. mdpi.com Another "domino" synthesis approach utilizes a facile-prepared hafnium phosphonate (B1237965) framework with bifunctional acid sites for the conversion of 4'-methoxyphenylacetone to trans-anethole with high yield and reusability. rsc.org

The use of solid acid catalysts, such as acidic alumina (B75360) and aluminum hydroxide, is also being explored for the dehydration of p-methoxyphenylpropanol to anethole. google.com These catalysts offer advantages such as high reaction rates, high yields, and the elimination of waste gas generation. google.com

Future directions in this field will involve the exploration of novel catalytic materials, including metal-organic frameworks (MOFs), zeolites, and enzyme-based catalysts. The goal is to develop catalysts that can operate under milder reaction conditions, utilize renewable feedstocks, and minimize waste generation. The principles of green chemistry will guide the design of these new catalytic systems, with an emphasis on atom economy, energy efficiency, and the use of non-toxic reagents and solvents.

Exploration of Novel Photochemical Reactivity Pathways

Photochemistry offers unique opportunities for chemical synthesis by accessing excited-state reactivity pathways that are not available through thermal methods. For this compound, photochemical reactions can lead to the formation of novel and complex molecular architectures.

As mentioned earlier, the UV-Vis irradiation of trans-anethole can induce isomerization to cis-anethole (B1224065) and dimerization to form various cyclobutane (B1203170) derivatives. nih.gov The formation of these photodimers is influenced by the concentration of the cis-isomer and the reaction temperature. nih.gov The monotonous increase in photoisomerization and dimerization products suggests that the reaction of excited singlet trans-anethole with ground-state trans-anethole is a key process. nih.gov

The photochemical behavior of anethole opens up possibilities for its use in photoresponsive materials and as a building block in light-driven organic synthesis. For example, the reversible cis-trans isomerization could be harnessed for applications in molecular switches or data storage.

Future research in this area will likely focus on several key aspects. Firstly, a deeper understanding of the photophysical and photochemical properties of anethole and its derivatives will be sought through advanced spectroscopic and computational studies. Secondly, the development of new photochemical reactions involving anethole, such as [2+2] cycloadditions with other olefins or photochemical oxidations and reductions, will be a major focus. Finally, the application of these novel photochemical pathways to the synthesis of complex target molecules and functional materials will be explored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.